is a complex organic compound with the molecular formula C16H14N2Na2O7S2 . It contains several functional groups, including an acetamido group, a nitro group, and two sulfonate groups. These functional groups suggest that this compound could potentially have applications in various scientific fields, such as organic chemistry, medicinal chemistry, and materials science.
Disodium 5-acetamido-2-[(E)-2-(4-nitro-2-sulfonatophenyl)ethenyl]benzenesulfonate is a complex organic compound with the molecular formula and a molecular weight of approximately 398.36 g/mol. This compound features a sulfonate group, which contributes to its water solubility, making it useful in various applications, particularly in biological and chemical contexts. The presence of both acetamido and nitro groups indicates potential reactivity and biological activity, which are of interest in medicinal chemistry and dye synthesis.
The chemical reactivity of disodium 5-acetamido-2-[(E)-2-(4-nitro-2-sulfonatophenyl)ethenyl]benzenesulfonate can be explored through various reactions:
The biological activity of disodium 5-acetamido-2-[(E)-2-(4-nitro-2-sulfonatophenyl)ethenyl]benzenesulfonate is significant due to its structural components:
The synthesis of disodium 5-acetamido-2-[(E)-2-(4-nitro-2-sulfonatophenyl)ethenyl]benzenesulfonate typically involves several steps:
Disodium 5-acetamido-2-[(E)-2-(4-nitro-2-sulfonatophenyl)ethenyl]benzenesulfonate has various applications:
Interaction studies involving disodium 5-acetamido-2-[(E)-2-(4-nitro-2-sulfonatophenyl)ethenyl]benzenesulfonate focus on its binding affinity with proteins and other biomolecules:
Disodium 5-acetamido-2-[(E)-2-(4-nitro-2-sulfonatophenyl)ethenyl]benzenesulfonate shares structural similarities with several other compounds:
| Compound Name | Structure | Notable Features |
|---|---|---|
| Disodium 5-amino-2-[4-nitrophenyl]benzenesulfonate | Similar sulfonate structure | Lacks acetamido group |
| Disodium 5-acetamido-4-hydroxybenzenesulfonate | Hydroxy instead of nitro | Different functional groups |
| Disodium 5-(4-sulfophenylazo)-6-amino-4-hydroxynaphthalene-2-sulfonate | Azo linkage present | Used as a dye, different reactivity |
Disodium 5-acetamido-2-[(E)-2-(4-nitro-2-sulfonatophenyl)ethenyl]benzenesulfonate is unique due to its specific combination of functional groups (acetamido and nitro), which may confer distinct biological activities not found in similar compounds. Its potential as a versatile reagent in both chemical synthesis and biological applications underscores its significance in research and industry contexts.